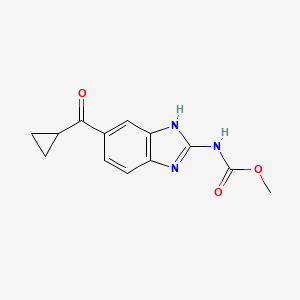

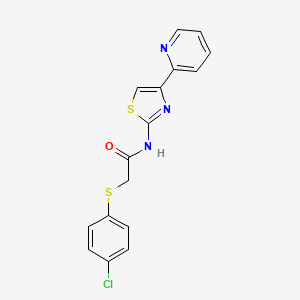

2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Vue d'ensemble

Description

Novel activator of the antioxidant defense response, inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress

CP-312 is an activator of the antioxidant defense response. It acts by inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress.

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

The crystal structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, demonstrates how the chlorophenyl ring is oriented at a slight angle relative to the thiazole ring, leading to intermolecular interactions that form zigzag chains in the crystal lattice. This structural insight is crucial for understanding the molecular packing and potential reactivity or binding capabilities of similar compounds (Saravanan et al., 2016).

Corrosion Inhibition

Derivatives of acetamide, including those structurally related to 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, highlighting the potential of such molecules in protecting metals from corrosive environments (Yıldırım & Cetin, 2008).

Antitumor Evaluation

Research into the antitumor activity of N-substituted-2-amino-1,3,4-thiadiazoles, a category that includes compounds similar to this compound, has shown that some of these compounds exhibit promising antitumor and antioxidant activities. Such studies are vital for the development of new anticancer drugs (Hamama et al., 2013).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to this compound, have explored their potential in ligand-protein interactions and as photosensitizers in dye-sensitized solar cells. These compounds demonstrate good light harvesting efficiency and potential in photovoltaic applications, as well as their interactions with proteins such as Cyclooxygenase 1 (COX1), indicating a broad spectrum of scientific research applications (Mary et al., 2020).

Mécanisme D'action

Target of Action

The primary target of CP-312 is Heme Oxygenase-1 (HO-1) . HO-1 is a crucial enzyme in the antioxidant response network and has been strongly correlated with the protection of cardiomyocytes from oxidative stress .

Mode of Action

CP-312 interacts with its target, HO-1, by inducing its robust upregulation . This interaction leads to the activation of the antioxidant defense response, which is essential for protecting cardiomyocytes from oxidative stress .

Biochemical Pathways

The key biochemical pathway affected by CP-312 is the antioxidant response network . The compound’s interaction with HO-1 leads to the upregulation of this enzyme, which in turn activates the antioxidant defense response. This response is crucial for protecting cardiomyocytes from oxidative stress, a common cause of damage to these cells .

Pharmacokinetics

The compound’s ability to protect human-induced pluripotent stem cell cardiomyocytes (hipsc-cms) from oxidative stress suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The primary result of CP-312’s action is the protection of hiPSC-CMs from oxidative stress . By inducing the upregulation of HO-1 and activating the antioxidant defense response, CP-312 helps to shield these cells from the damaging effects of oxidative stress .

Action Environment

Therefore, the action of CP-312 may be particularly beneficial in such environments by enhancing the survival of stem cells post-transplantation .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS2/c17-11-4-6-12(7-5-11)22-10-15(21)20-16-19-14(9-23-16)13-3-1-2-8-18-13/h1-9H,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWIOCMUARENDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.